4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one
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Overview
Description
. This compound is of particular interest due to its ability to promote the survival of newborn neurons, making it a promising candidate for research in neurodegenerative diseases and cognitive disorders.
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Related compounds have shown activity against mycobacterium tuberculosis, suggesting they might interfere with pathways essential for the bacteria’s survival .
Result of Action
Without specific information, it’s difficult to predict the exact molecular and cellular effects of this compound. If it does indeed have anti-tubercular activity, it might lead to the death or growth inhibition of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one has several scientific research applications:
Neuroprotection: It has been studied for its ability to protect neurons from apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Cognitive Enhancement: Research has shown that it can promote the survival of newborn neurons, which may enhance cognitive functions.
Medicinal Chemistry: The compound is used as a lead molecule in the development of new drugs targeting neurodegenerative and cognitive disorders.
Comparison with Similar Compounds
Similar Compounds
P7C3-A20: A derivative of 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one with enhanced neuroprotective properties.
P7C3-S243: Another derivative with modifications to improve its pharmacokinetic profile.
Uniqueness
This compound stands out due to its potent neuroprotective effects and ability to promote the survival of newborn neurons. Its derivatives, such as P7C3-A20 and P7C3-S243, have been developed to enhance these properties further, making it a unique and valuable compound in neuroprotective research.
Properties
IUPAC Name |
4-benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-19-15-28-14-17(24(19)13-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKTVVSVPAVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COCC(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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